![molecular formula C11H9F3O3 B2867007 Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate CAS No. 1226460-04-3](/img/structure/B2867007.png)
Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate” is a chemical compound with the CAS Number: 1226460-04-3 . Its molecular formula is C11H9F3O3 and it has a molecular weight of 246.19 . The IUPAC name for this compound is methyl (2E)-3- [4- (trifluoromethoxy)phenyl]-2-propenoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate” is 1S/C11H9F3O3/c1-16-10 (15)7-4-8-2-5-9 (6-3-8)17-11 (12,13)14/h2-7H,1H3/b7-4+ . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Comprehensive Analysis of “Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate” Applications
“Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate” is a compound with the molecular formula
C11H9F3O3 C_{11}H_{9}F_{3}O_{3} C11H9F3O3
and a molecular weight of 246.18 g/mol . Its unique structure, particularly the presence of the trifluoromethoxy group, makes it a valuable compound in various scientific research fields. Below is a detailed analysis of its applications across six distinct areas:Electrochromic Devices
Application: The trifluoromethoxy phenyl group within this compound is instrumental in the development of electrochromic polymers. These materials can change color upon the application of an electrical voltage, which is a valuable property for smart windows, auto-dimming mirrors, and energy storage devices .
Research Insight: The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, enhancing the electrochromic behavior .
Organic Synthesis
Application: As a building block in organic synthesis, this compound can be used to create various polymeric materials. Its reactivity due to the acrylate group allows for the formation of polymers with potential applications in coatings, adhesives, and sealants.
Research Insight: The compound’s ability to polymerize through radical mechanisms makes it a versatile monomer for creating tailored polymers with specific properties.
Proteomics Research
Application: In proteomics, this compound can be utilized as a reagent or a precursor for synthesizing peptides or proteins with modified properties .
Safety and Hazards
properties
IUPAC Name |
methyl (E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-16-10(15)7-4-8-2-5-9(6-3-8)17-11(12,13)14/h2-7H,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVYMUINRMQQIT-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.